molecular formula C11H11NO2 B1629655 3-(2-Ethoxyphenyl)-3-oxopropanenitrile CAS No. 89-44-1

3-(2-Ethoxyphenyl)-3-oxopropanenitrile

Cat. No. B1629655
CAS RN: 89-44-1
M. Wt: 189.21 g/mol
InChI Key: ROCAGPQIOKKIOE-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-3-oxopropanenitrile, also known as EEPPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EEPPN is a nitrile derivative of 2-ethylphenol, and its chemical formula is C12H13NO2.

Mechanism Of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-3-oxopropanenitrile is not fully understood. However, studies have shown that it interacts with various cellular targets, including enzymes and receptors, leading to its biological activities. For example, 3-(2-Ethoxyphenyl)-3-oxopropanenitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
3-(2-Ethoxyphenyl)-3-oxopropanenitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(2-Ethoxyphenyl)-3-oxopropanenitrile inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the activity of inflammatory enzymes. In vivo studies have shown that 3-(2-Ethoxyphenyl)-3-oxopropanenitrile exhibits anti-inflammatory and anti-tumor activities in animal models. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

3-(2-Ethoxyphenyl)-3-oxopropanenitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. It also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, 3-(2-Ethoxyphenyl)-3-oxopropanenitrile also has some limitations. It is relatively unstable in solution and can degrade over time, making it difficult to store and handle. It can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(2-Ethoxyphenyl)-3-oxopropanenitrile. One area of interest is the development of 3-(2-Ethoxyphenyl)-3-oxopropanenitrile-based materials for various applications, including drug delivery and catalysis. Another area of interest is the study of the mechanism of action of 3-(2-Ethoxyphenyl)-3-oxopropanenitrile, which could lead to the development of more potent and selective compounds. Furthermore, the study of 3-(2-Ethoxyphenyl)-3-oxopropanenitrile in animal models of various diseases could provide valuable insights into its potential therapeutic applications.

Scientific Research Applications

3-(2-Ethoxyphenyl)-3-oxopropanenitrile has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(2-Ethoxyphenyl)-3-oxopropanenitrile has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. It has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In material science, 3-(2-Ethoxyphenyl)-3-oxopropanenitrile has been used as a precursor for the synthesis of various organic and inorganic materials, including metal-organic frameworks and carbon nanotubes. In organic synthesis, 3-(2-Ethoxyphenyl)-3-oxopropanenitrile has been used as a building block for the synthesis of various compounds, including amino acids and peptides.

properties

IUPAC Name

3-(2-ethoxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11-6-4-3-5-9(11)10(13)7-8-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCAGPQIOKKIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640766
Record name 3-(2-Ethoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethoxyphenyl)-3-oxopropanenitrile

CAS RN

89-44-1
Record name 3-(2-Ethoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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